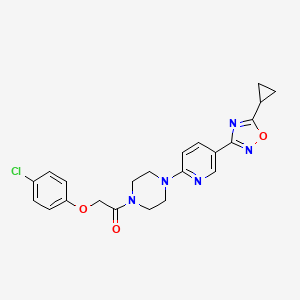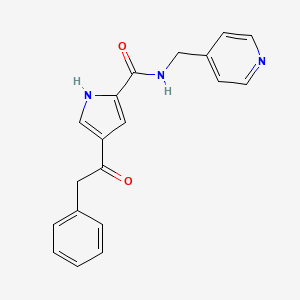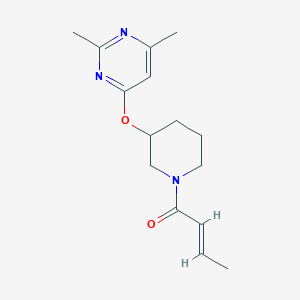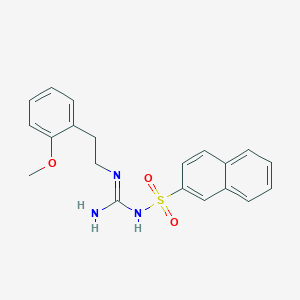
2-(4-Chlorophenoxy)-1-(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-1-(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone is a synthetic compound that falls under the category of heterocyclic aromatic compounds. Known for its intricate chemical structure, this compound exhibits significant potential in various fields of scientific research, including chemistry, biology, medicine, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)-1-(4-(5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone typically involves multiple steps starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-chlorophenol with an appropriate acylating agent to introduce the ethanone moiety. The cyclopropyl and 1,2,4-oxadiazole rings are introduced through cyclization reactions under controlled conditions, often involving catalysts like palladium or copper.
Industrial Production Methods: In an industrial setting, the large-scale production of this compound often involves streamlined and cost-effective processes, such as using flow chemistry techniques. These methods enhance reaction efficiency and yield by allowing precise control over reaction conditions like temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo a variety of reactions, including:
Oxidation: It may be oxidized to form corresponding oxides or other higher oxidation states under strong oxidizing agents.
Reduction: Reduction reactions can lead to the conversion of specific functional groups within the compound.
Substitution: The aromatic rings present in the compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions. Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride. Substitution reactions might involve halogens or nitrating agents under controlled temperatures.
Major Products: Depending on the reaction conditions, the compound can form various products, such as corresponding chlorides, nitrates, or oxides, which may possess distinct properties and applications.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, aiding in the study of chemical reactivity and mechanisms.
Biology: It is used in biological research to investigate its effects on various cellular processes and pathways, often as a part of studies involving cell signaling and molecular interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities, such as anti-inflammatory, anti-cancer, or antimicrobial properties, contributing to the development of new therapeutic agents.
Industry: Industrially, the compound is utilized in the formulation of specialty chemicals and materials, leveraging its unique chemical properties for various applications.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, influencing their activity and downstream signaling events. The presence of heterocyclic rings and functional groups contributes to its ability to engage in hydrogen bonding, hydrophobic interactions, and electronic effects, which are crucial for its bioactivity.
Comparison with Similar Compounds
2-(4-Bromophenoxy)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone
2-(4-Methoxyphenoxy)-1-(4-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone
2-(4-Fluorophenoxy)-1-(4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone
These compounds share similar structural motifs but differ in their substituent patterns, which can result in variations in their reactivity and applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O3/c23-17-4-6-18(7-5-17)30-14-20(29)28-11-9-27(10-12-28)19-8-3-16(13-24-19)21-25-22(31-26-21)15-1-2-15/h3-8,13,15H,1-2,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIILRJDDYUDQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CN=C(C=C3)N4CCN(CC4)C(=O)COC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl (2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)carbamate](/img/structure/B2903710.png)
![3-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenyl-1,2,4-thiadiazol-5-yl)propanamide](/img/structure/B2903713.png)
![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2903714.png)
![2-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyrazine](/img/structure/B2903715.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-5-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2903717.png)
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2903718.png)
![N-(2,3-dihydro-1H-inden-1-yl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2903719.png)
![5-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2903721.png)

![2-(4-Formylphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2903725.png)
![3-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2903729.png)
![N-(2-methoxyphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2903730.png)

